2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a chemical compound with a complex structure, primarily used in research settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy group: This involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with an appropriate acylating agent.
Acetamide formation: The intermediate product is then reacted with N,N-dimethylacetamide under controlled conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the formyl group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid
- 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide
Uniqueness
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the dimethylacetamide group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds, which may have different substituents and therefore different properties and applications.
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-4-18-11-6-9(7-16)5-10(14)13(11)19-8-12(17)15(2)3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPZTFHTBCBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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